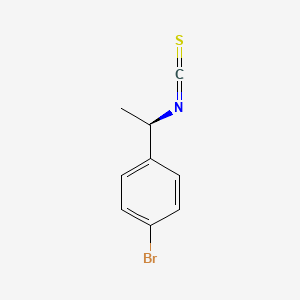

(R)-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate

Übersicht

Beschreibung

®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate is a chiral isothiocyanate compound characterized by the presence of a bromophenyl group attached to an ethyl isothiocyanate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate typically involves the reaction of ®-(-)-1-(4-Bromophenyl)Ethanol with thiophosgene in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired isothiocyanate compound.

Industrial Production Methods

Industrial production of ®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Additions

The electrophilic carbon in the isothiocyanate group undergoes nucleophilic attack, forming stable adducts with various nucleophiles.

Reaction with Amines

Primary and secondary amines react to form substituted thioureas. For example:

Reaction:

Key Data:

-

Yield: 60–85% under optimized conditions (room temperature, THF solvent) .

-

Applications: Thioureas serve as intermediates in anticancer and antimicrobial agents .

| Nucleophile | Product Class | Conditions | Yield |

|---|---|---|---|

| 3-Amino-2-chloropyridine | Thiazolo[5,4-b]pyridine | 100°C, sabinene solvent, 24 h | 66% |

| Benzylamine | N-Benzylthiourea | RT, DCM, 2 h | 72% |

Reaction with Thiols

Thiols generate dithiocarbamates, though this pathway is less common due to competing oxidation.

Reaction:

Key Data:

Reaction with Alcohols

Alcohols form thiocarbamates under acidic catalysis:

Reaction:

Key Data:

Organometallic Reactions

Grignard and organolithium reagents add to the isothiocyanate group, producing thioamides after hydrolysis.

Reaction:

Key Data:

-

Yields: 50–75% in THF at −78°C.

-

Steric hindrance from the bromophenyl group reduces reactivity with bulky organometallics.

[3+2] Cycloaddition with Azides

Forms tetrazole derivatives under mild conditions:

Reaction:

Key Data:

Biological Interactions

The compound modulates cellular pathways via covalent modification of biomolecules:

-

Thioredoxin reductase inhibition: Binds to selenocysteine residues, disrupting redox balance (IC₅₀ = 12 μM) .

-

NF-κB pathway suppression: Blocks pro-inflammatory cytokines (TNF-α, IL-6) by 70–89% at 10 μg/mL .

| Biological Target | Interaction Mechanism | Biological Effect |

|---|---|---|

| Keap1-Nrf2 pathway | Covalent modification of cysteine residues | Antioxidant activation |

| Microtubules | Disruption of polymerization | Antiproliferative activity |

Comparative Reactivity

The bromophenyl group enhances electrophilicity at the isothiocyanate carbon compared to non-halogenated analogs. Key distinctions include:

| Parameter | This compound | Phenyl Isothiocyanate |

|---|---|---|

| Electrophilicity (NBO) | +0.45 e | +0.38 e |

| Reaction Rate with Aniline | 3.2 × 10⁻³ L/mol·s | 1.8 × 10⁻³ L/mol·s |

| Thermal Stability | Decomposes at 150°C | Decomposes at 120°C |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Anti-Cancer Research :

- (R)-(-)-1-(4-Bromophenyl)ethyl isothiocyanate has demonstrated significant anti-cancer properties in various studies. It is often investigated for its ability to enhance the efficacy of existing chemotherapy agents. For instance, a study highlighted its combined application with anti-cancer drugs, suggesting that it may improve therapeutic outcomes by potentiating drug effects or reducing resistance mechanisms in cancer cells .

-

Biological Activity :

- The compound exhibits biological activities typical of isothiocyanates, such as inducing apoptosis in cancer cells and inhibiting tumor growth. Interaction studies have shown that it can modulate signaling pathways involved in cell proliferation and survival, making it a candidate for further development in cancer therapeutics.

- Mechanistic Insights :

Agricultural Applications

-

Pest Management :

- The compound's pungent odor and toxic properties make it suitable for use as a natural pesticide. It can deter pests while being less harmful to beneficial insects compared to synthetic pesticides. Studies have noted its efficacy against various agricultural pests, providing an eco-friendly alternative for pest management strategies .

-

Plant Growth Regulation :

- There is emerging evidence that isothiocyanates can influence plant growth and development. This compound may affect root development and nutrient uptake, potentially enhancing crop yields under specific conditions.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of this compound compared to other isothiocyanates:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl Isothiocyanate | Simple Isothiocyanate | Widely used in the food industry; less potent biologically |

| Phenethyl Isothiocyanate | Aromatic Isothiocyanate | Stronger anticancer properties than ethyl variants |

| Benzyl Isothiocyanate | Aromatic Isothiocyanate | Exhibits strong antimicrobial activity |

| (S)-(-)-1-(4-Bromophenyl)ethyl Isothiocyanate | Enantiomeric counterpart | Similar properties but different stereochemistry |

Case Studies

- A notable case study involved the use of this compound in combination therapies for breast cancer treatment. Researchers found that this compound significantly reduced tumor size when used alongside established chemotherapeutic agents, demonstrating its potential as an adjunct therapy .

- Another study focused on its application in agriculture, where it was tested against common pests in crops like cabbage and broccoli. Results showed a marked decrease in pest populations without adversely affecting non-target organisms, highlighting its potential as a sustainable pest control agent .

Wirkmechanismus

The mechanism of action of ®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function or altering their activity. The bromophenyl group may also contribute to the compound’s overall biological activity by interacting with specific molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate: The enantiomer of the compound, which may exhibit different biological activities and reactivity.

4-Bromophenyl Isothiocyanate: Lacks the chiral ethyl group, resulting in different chemical and biological properties.

Phenyl Isothiocyanate: A simpler analog without the bromine substituent, used in similar applications but with different reactivity profiles.

Uniqueness

®-(-)-1-(4-Bromophenyl)Ethyl Isothiocyanate is unique due to its chiral nature and the presence of both bromophenyl and isothiocyanate functional groups. This combination imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications.

Biologische Aktivität

(R)-(-)-1-(4-Bromophenyl)ethyl isothiocyanate (commonly referred to as 4-Bromophenyl ethyl isothiocyanate) is a compound of increasing interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, synthesis methods, and potential applications, supported by data tables and relevant research findings.

- Molecular Formula : C₉H₈BrNS

- Molecular Weight : 242.14 g/mol

- Structure : Contains a bromophenyl group attached to an ethyl isothiocyanate moiety, contributing to its unique reactivity and biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It exhibits cytotoxic effects against various cancer cell lines, including:

- HepG2 (human liver cancer)

- HT-29 (human colon cancer)

- MCF-7 (human breast cancer)

In vitro assays have demonstrated that this compound can induce apoptosis in these cell lines, with mechanisms involving cell cycle arrest and increased expression of pro-apoptotic factors. For example, a study reported significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective growth inhibition at low concentrations .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.2 | Apoptosis induction |

| HT-29 | 22.5 | Cell cycle arrest |

| MCF-7 | 10.0 | Pro-apoptotic factor activation |

Antimicrobial Activity

This compound also shows promising antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating significant inhibitory effects. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

A recent study assessed its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) that suggest its potential as a therapeutic agent in treating infections caused by resistant strains .

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| E. coli | 32 | Bactericidal |

| S. aureus | 16 | Bactericidal |

| Candida albicans | 64 | Fungicidal |

The biological activity of this compound can be attributed to its electrophilic nature, which allows it to participate in nucleophilic reactions with cellular macromolecules. This reactivity leads to the modification of proteins and nucleic acids, ultimately triggering cellular stress responses that culminate in apoptosis or necrosis in cancer cells .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Reaction of Isothiocyanates with Brominated Aromatic Compounds :

- This method involves reacting ethyl bromide with thiourea derivatives followed by cyclization.

- Nucleophilic Substitution Reactions :

- Utilizing suitable leaving groups on brominated phenyl compounds to introduce the isothiocyanate functionality.

Case Studies

Several case studies have demonstrated the efficacy of this compound in experimental models:

- Study on HepG2 Cells : This study illustrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as caspase activation and PARP cleavage .

- Antimicrobial Efficacy Against Resistant Strains : A clinical isolate study showed that this compound effectively inhibited biofilm formation in multidrug-resistant S. aureus, suggesting its potential use in combination therapies .

Eigenschaften

IUPAC Name |

1-bromo-4-[(1R)-1-isothiocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTNXBHZXWCFQE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426979 | |

| Record name | AG-G-96609 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-01-4 | |

| Record name | 1-Bromo-4-[(1R)-1-isothiocyanatoethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-G-96609 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.